molecular formula C22H28N2O4 B7067831 N'-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide

N'-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide

Cat. No.: B7067831
M. Wt: 384.5 g/mol
InChI Key: AWDSAZLNZQENDG-UHFFFAOYSA-N
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Description

N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide is an organic compound with a complex structure, featuring both methoxypropoxy and methylphenyl groups

Properties

IUPAC Name

N'-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-16-8-6-9-18(14-16)17(2)15-23-21(25)22(26)24-19-10-4-5-11-20(19)28-13-7-12-27-3/h4-6,8-11,14,17H,7,12-13,15H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDSAZLNZQENDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)CNC(=O)C(=O)NC2=CC=CC=C2OCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxypropoxybenzene with 3-methylphenylpropylamine in the presence of a coupling agent such as oxalyl chloride. The reaction is carried out under controlled conditions, often requiring an inert atmosphere and specific temperature settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction can produce methoxybenzyl alcohol.

Scientific Research Applications

N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]acetamide
  • N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]benzamide

Uniqueness

N’-[2-(3-methoxypropoxy)phenyl]-N-[2-(3-methylphenyl)propyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it valuable for specific research and industrial applications.

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